molecular formula C14H11BrO B11846919 3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one CAS No. 918299-25-9

3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one

Cat. No.: B11846919
CAS No.: 918299-25-9
M. Wt: 275.14 g/mol
InChI Key: QDQUJAWSXRFKPY-UHFFFAOYSA-N
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Description

3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one is a chemical compound characterized by a cyclobutanone ring attached to a bromonaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one typically involves the cycloaddition reaction of a bromonaphthalene derivative with a cyclobutanone precursor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the formation of the desired product. For example, the [2 + 2] cycloaddition reaction is a common method used to synthesize cyclobutane-containing compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromonaphthalene moiety to a naphthalene derivative.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce naphthalene derivatives.

Scientific Research Applications

3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of bromonaphthalene derivatives with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.

    Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one exerts its effects involves interactions with molecular targets and pathways. The bromonaphthalene moiety may interact with specific enzymes or receptors, leading to changes in biological activity. The cyclobutanone ring can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one: Similar structure but with an ethenyl group instead of a bromine atom.

    3-(1-Benzyloxynaphthalen-2-yl)cyclobutan-1-one: Contains a benzyloxy group instead of a bromine atom.

Uniqueness

3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

918299-25-9

Molecular Formula

C14H11BrO

Molecular Weight

275.14 g/mol

IUPAC Name

3-(1-bromonaphthalen-2-yl)cyclobutan-1-one

InChI

InChI=1S/C14H11BrO/c15-14-12-4-2-1-3-9(12)5-6-13(14)10-7-11(16)8-10/h1-6,10H,7-8H2

InChI Key

QDQUJAWSXRFKPY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=C(C3=CC=CC=C3C=C2)Br

Origin of Product

United States

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